molecular formula C12H15N3O B2546383 C-(3-Methoxy-phenyl)-C-(1-methyl-1H-imidazol-2-yl)-methylamine CAS No. 875164-44-6

C-(3-Methoxy-phenyl)-C-(1-methyl-1H-imidazol-2-yl)-methylamine

Cat. No.: B2546383
CAS No.: 875164-44-6
M. Wt: 217.272
InChI Key: RDRPMEIUVQBCHF-UHFFFAOYSA-N
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Description

C-(3-Methoxy-phenyl)-C-(1-methyl-1H-imidazol-2-yl)-methylamine is a synthetic organic compound that features a methoxyphenyl group and an imidazole ring. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(3-Methoxy-phenyl)-C-(1-methyl-1H-imidazol-2-yl)-methylamine typically involves the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Attachment of the methoxyphenyl group: This step might involve a Friedel-Crafts alkylation reaction where the methoxyphenyl group is introduced to the imidazole ring.

    Methylation: The final step involves the methylation of the amine group using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the imidazole ring.

    Reduction: Reduction reactions could target the imidazole ring or the methoxy group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

C-(3-Methoxy-phenyl)-C-(1-methyl-1H-imidazol-2-yl)-methylamine could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.

    Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.

    Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action for C-(3-Methoxy-phenyl)-C-(1-methyl-1H-imidazol-2-yl)-methylamine would depend on its specific biological target. Generally, compounds with imidazole rings can interact with enzymes or receptors, potentially inhibiting or activating them. The methoxyphenyl group might enhance binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

    C-(3-Methoxy-phenyl)-C-(1H-imidazol-2-yl)-methylamine: Lacks the methyl group on the imidazole ring.

    C-(3-Methoxy-phenyl)-C-(1-methyl-1H-imidazol-2-yl)-ethylamine: Has an ethyl group instead of a methyl group.

Uniqueness

C-(3-Methoxy-phenyl)-C-(1-methyl-1H-imidazol-2-yl)-methylamine is unique due to the specific combination of the methoxyphenyl group and the methylated imidazole ring, which may confer distinct biological activities or chemical properties.

Properties

IUPAC Name

(3-methoxyphenyl)-(1-methylimidazol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-15-7-6-14-12(15)11(13)9-4-3-5-10(8-9)16-2/h3-8,11H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRPMEIUVQBCHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(C2=CC(=CC=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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